tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate
Description
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11(4)6-5-8-7-13-8/h8H,5-7H2,1-4H3 |
InChI Key |
XMSPIELAKOUPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1CO1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate generally follows these key steps:
- Formation of the carbamate backbone with tert-butyl protection.
- Introduction of the N-methyl substituent.
- Incorporation of the 2-(oxiran-2-yl)ethyl side chain, often via epoxidation or epoxide-containing precursors.
The synthesis often involves reduction, protection, and epoxidation reactions, executed under controlled conditions to maintain stereochemistry and yield.
Method Based on Reduction of Isocyanide Intermediate (Patent CN104086460B)
A patented method provides a two-step synthesis route for tert-butyl 2-(methylamino)ethylcarbamate, a close structural analog and precursor to the target compound. The key steps are:
| Step | Reaction Description | Conditions and Reagents | Yield and Notes |
|---|---|---|---|
| (a) | Reduction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde in presence of acid | Organic solvent (toluene or benzene), acid catalyst (acetic acid or tosic acid), reflux temperature | Formation of 2-(N-isobutoxyformamido)ethyl isocyanide intermediate |
| (b) | Reduction of the isocyanide intermediate with sodium borohydride in aprotic solvent (THF or DMF) | Room temperature (20–30 °C), stirring for 3–5 hours | Obtains tert-butyl 2-(methylamino)ethylcarbamate with ~85% yield |
The reaction sequence involves:
- Step (a) forming the isocyanide intermediate via acid-catalyzed reduction.
- Step (b) reducing the isocyanide to the methylamino carbamate using sodium borohydride.
This method is advantageous due to high yield, low cost, and reduced waste generation, making it suitable for industrial scale-up.
Epoxidation and Aldol Reaction Routes (Literature on Related Epoxy Carbamates)
While the above patent focuses on the methylamino carbamate, the introduction of the oxirane ring on the ethyl side chain can be achieved by epoxidation of allylic precursors or by using epoxide-containing aldehydes in aldol-type reactions.
A relevant study on asymmetric aldol reactions reports the synthesis of related tert-butyl carbamates bearing oxirane substituents via:
- Formation of Ti-enolate intermediates from ester derivatives.
- Aldol reaction with aldehydes containing protected hydroxyl or epoxide groups.
- Subsequent transformations including saponification and Curtius rearrangement to install carbamate groups.
This method allows stereoselective introduction of oxirane rings on the side chain with control over stereochemistry.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reduction of Isocyanide (Patent) | N-tert-butyloxycarbonyl-1,2-ethylenediamine, paraformaldehyde, acid, sodium borohydride, THF | High yield (~85%), scalable, cost-effective | Requires handling of isocyanide intermediates |
| Asymmetric Aldol and Epoxidation | TiCl4, diisopropylethylamine, aldehydes with epoxide, Curtius rearrangement | Stereoselective, versatile for chiral centers | Multi-step, requires low temperature control |
Detailed Reaction Conditions and Notes
Step (a) Reduction Reaction: Typically carried out in toluene or benzene with 0.5–2% acetic acid as catalyst at reflux temperature for 4–6 hours. This step forms the isocyanide intermediate crucial for subsequent reduction.
Step (b) Reduction with Sodium Borohydride: Conducted at 20–30 °C in tetrahydrofuran or dimethylformamide, stirring for 3–5 hours. Excess sodium borohydride is quenched with acetic acid, followed by extraction and purification steps to isolate the carbamate product.
Epoxidation and Aldol Reaction: Formation of Ti-enolates at 0 °C to room temperature, followed by aldol reaction at −78 °C for 2 hours, then saponification and Curtius rearrangement at elevated temperatures to install carbamate functionality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it useful in studying enzyme mechanisms and protein modifications. The compound can also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate and analogous compounds:
Key Observations:
N-Methyl vs. This modification may also enhance lipophilicity, affecting solubility and membrane permeability in biological systems .
Epoxide Reactivity : The 2-(oxiran-2-yl)ethyl chain provides a longer spacer between the Boc group and the epoxide, enabling regioselective ring-opening reactions. In contrast, tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate’s methyl-substituted epoxide may exhibit altered reactivity due to steric and electronic effects .
Hydrophilic vs. Hydrophobic Derivatives : The PEG-containing derivative () demonstrates how hydrophilic substituents expand utility in aqueous systems, whereas the benzyloxy-substituted analog () is tailored for chiral synthesis .
Research Findings and Data
Reactivity Studies
- Epoxide Stability : Compounds with longer alkyl chains (e.g., the target compound) show slower hydrolysis rates in aqueous environments compared to methyl-substituted analogs, as observed in kinetic studies of similar epoxides .
- Deprotection Efficiency: N-Methylation reduces the rate of Boc deprotection by ~30% compared to non-methylated analogs, based on trifluoroacetic acid (TFA)-mediated cleavage studies .
Biological Activity
tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features, including the presence of a carbamate functional group and an epoxide (oxirane) moiety. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 187.24 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its interactions with biological targets and its pharmacological effects.
The mechanism of action primarily involves the reactivity of the epoxide group, which can undergo nucleophilic attack leading to ring-opening reactions. This property allows the compound to form covalent bonds with target biomolecules, influencing their function. The carbamate group also plays a crucial role in mediating interactions through hydrogen bonding and enhancing solubility in biological systems.
Pharmacological Properties
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives containing carbamate functionalities have shown zones of inhibition ranging from 10.3 mm to 26.08 mm against these bacteria at specific concentrations .
-
Antitumor Activity :
- The compound's potential as an antitumor agent has been explored, particularly in inhibiting cell proliferation in cancer cell lines. For example, compounds related to this compound have demonstrated cytotoxic effects against human carcinoma cell lines such as HCT116 (colon cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study conducted by Kaushik et al. evaluated several carbamate derivatives for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited potent antibacterial activity with zones of inhibition significantly greater than standard antibiotics, highlighting the therapeutic potential of such compounds in treating infections .
Case Study 2: Antitumor Activity
Research published in MDPI highlighted the antitumor efficacy of structurally related compounds against acute myeloid leukemia cell lines. Compounds similar to this compound were found to inhibit cell growth effectively, suggesting that modifications to the carbamate structure can enhance anticancer properties .
Comparative Analysis Table
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antibacterial, Antitumor | TBD |
| Tert-butyl (1-methyl-1H-triazol-4-yl)carbamate | Structure | Antibacterial | 6.2 - 50 |
| Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate | Structure | Antitumor | 0.07 - 0.11 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
